1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is known for its unique structure, which includes a purine ring system substituted with methyl groups and a piperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a piperidyl methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using halides or other nucleophiles to replace specific substituents on the purine ring or the piperidyl moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.
Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, the presence of the piperidyl moiety may enhance its binding affinity to certain targets or alter its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-5-4-6-19(7-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKVRFMFXCYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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